molecular formula C21H23N5O4S B2445223 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097864-17-8

2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2445223
CAS No.: 2097864-17-8
M. Wt: 441.51
InChI Key: YZVUQOZUHNJBTD-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Down syndrome, including cognitive deficits and early-onset neurodegeneration. This compound has emerged as a critical pharmacological tool for investigating the role of DYRK1A in tau hyperphosphorylation and the pathogenesis of Alzheimer's disease . By selectively inhibiting DYRK1A, this molecule modulates the phosphorylation of key substrates like tau and amyloid precursor protein (APP), offering a strategic approach to deciphering disease mechanisms. Its high selectivity profile makes it invaluable for probing kinase-dependent signaling pathways in cellular models of neurodegeneration. Furthermore, research indicates its potential application in cancer research, as DYRK1A inhibition can affect cell cycle progression and proliferation in certain malignancies. This reagent provides researchers with a highly specific means to validate DYRK1A as a therapeutic target and to explore novel treatment strategies for a range of conditions linked to its dysregulation.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c27-21-5-4-20(25-10-1-9-22-25)23-26(21)15-16-6-11-24(12-7-16)31(28,29)18-2-3-19-17(14-18)8-13-30-19/h1-5,9-10,14,16H,6-8,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVUQOZUHNJBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2191214-20-5) is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S with a molecular weight of approximately 441.51 g/mol. The structure includes a piperidine core linked to a benzofuran sulfonamide and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, the dihydrobenzofuran series has been shown to inhibit angiogenesis and tumor growth in preclinical models. The specific compound under consideration has been evaluated for its ability to inhibit neuropilin-1 (NRP1), a receptor implicated in tumor progression and metastasis. In vitro studies demonstrated that it effectively reduces NRP1-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cell lines .

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory properties. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states. The presence of the sulfonamide group is particularly relevant as it enhances the compound's ability to interact with these enzymes, potentially leading to therapeutic applications in neurodegenerative diseases and infection management .

Pharmacokinetics

Pharmacokinetic studies reveal that derivatives of this compound exhibit favorable profiles, including longer half-lives compared to historical compounds. For example, one related compound demonstrated a half-life of 4.29 hours, suggesting potential for once-daily dosing regimens . This pharmacokinetic advantage is crucial for developing effective treatment protocols.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Neuropilin-1 Antagonism : A study involving small molecule antagonists of NRP1 showed that compounds structurally related to the target compound led to significant reductions in tumor growth in xenograft models .
  • AChE Inhibition : Another investigation focused on piperidine derivatives reported enhanced AChE inhibition compared to standard references like donepezil. This suggests potential applications in treating Alzheimer's disease through improved cognitive function modulation .

Data Tables

Property Value
Molecular FormulaC21H23N5O4SC_{21}H_{23}N_{5}O_{4}S
Molecular Weight441.51 g/mol
Antitumor ActivityNRP1 inhibition
AChE InhibitionYes
Half-Life (related compounds)Up to 4.29 hours

Scientific Research Applications

The compound exhibits several key biological activities:

Antitumor Activity

Research indicates that compounds with similar structures demonstrate significant antitumor effects. The specific compound has been evaluated for its ability to inhibit neuropilin-1 (NRP1), a receptor implicated in tumor progression and metastasis. In vitro studies have shown that it effectively reduces NRP1-mediated signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cell lines.

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory properties. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and urease. The presence of the sulfonamide group enhances the compound's ability to interact with these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and infection management .

Pharmacokinetics

Pharmacokinetic studies reveal favorable profiles for derivatives of this compound, including longer half-lives compared to historical compounds. For instance, related compounds have demonstrated a half-life of approximately 4.29 hours, indicating potential for once-daily dosing regimens.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Neuropilin-1 Antagonism : A study involving small molecule antagonists of NRP1 showed that structurally related compounds led to significant reductions in tumor growth in xenograft models.
  • AChE Inhibition : Investigations focused on piperidine derivatives reported enhanced AChE inhibition compared to standard references like donepezil, suggesting potential applications in treating Alzheimer's disease through improved cognitive function modulation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of this compound in synthetic samples?

  • Methodology:

  • HPLC with UV detection : Use a C18 reversed-phase column and a mobile phase comprising a buffer solution (15.4 g ammonium acetate in 1 L water, pH adjusted to 6.5 with 10% acetic acid) combined with an organic modifier (e.g., acetonitrile) for gradient elution. This method is validated for sulfonamide-containing heterocycles and ensures resolution of closely related impurities .
  • Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns to verify structural integrity.

Q. How is the crystal structure of this compound determined experimentally?

  • Methodology:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent system (e.g., methanol/water). Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts. Refine the structure using software like SHELXL, focusing on resolving sulfonyl-piperidine torsional angles and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for confirming the regiochemistry of the pyrazole moiety?

  • Methodology:

  • 1H-13C HMBC NMR : Correlate pyrazole proton signals with adjacent carbons to distinguish between 1H-pyrazole and tautomeric forms.
  • NOESY experiments : Identify spatial proximity between the pyrazole N1-H and dihydropyridazinone protons to confirm substitution patterns.

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization be optimized to synthesize the dihydropyridazinone core?

  • Methodology:

  • Catalytic system : Use Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand in a CO atmosphere generated in situ from formic acid derivatives (e.g., phenyl formate). This avoids handling gaseous CO and improves safety .
  • Key parameters :
  • Temperature: 80–100°C in DMF.
  • Reaction time: 12–24 hours.
  • Yield optimization: Monitor nitroarene intermediates via TLC to prevent over-reduction.

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. X-ray) during structural confirmation?

  • Methodology:

  • Dynamic NMR analysis : Probe temperature-dependent conformational changes in solution (e.g., piperidine ring puckering) that may differ from solid-state X-ray data.
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian at the B3LYP/6-31G* level) to validate proposed conformers .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

  • Methodology:

  • Reference standards : Use chromatographic comparison with synthesized impurities (e.g., des-sulfonated byproducts or regioisomeric pyrazoles). Example impurities include analogues like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one .
  • LC-MS/MS : Detect trace impurities (<0.1%) by coupling high-resolution mass spectrometry with collision-induced dissociation.

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